molecular formula C15H14BrNO3 B11518924 ethyl (5E)-5-(4-bromobenzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

ethyl (5E)-5-(4-bromobenzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B11518924
M. Wt: 336.18 g/mol
InChI Key: NONLKJIIAUZKQM-XYOKQWHBSA-N
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Description

ETHYL (5E)-5-[(4-BROMOPHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a synthetic organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a pyrrole ring, a bromophenyl group, and an ester functional group, making it a versatile molecule for chemical reactions and studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (5E)-5-[(4-BROMOPHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves the condensation of ethyl acetoacetate with 4-bromobenzaldehyde in the presence of a base such as piperidine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction mechanism involves the formation of a β-keto ester intermediate, which undergoes cyclization to form the pyrrole ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization and column chromatography are used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

ETHYL (5E)-5-[(4-BROMOPHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

ETHYL (5E)-5-[(4-BROMOPHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ETHYL (5E)-5-[(4-BROMOPHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structural features and the biological context. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

ETHYL (5E)-5-[(4-BROMOPHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can be compared with other similar compounds, such as:

    (E)-N,1-Bis(4-bromophenyl)methanimine: Shares the bromophenyl group but differs in the core structure.

    (E)-[(4-Bromophenyl)methylidene][2-(dimethylamino)ethyl]amine: Contains a similar bromophenyl group but has different functional groups and applications.

The uniqueness of ETHYL (5E)-5-[(4-BROMOPHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE lies in its specific combination of functional groups and its potential for diverse chemical reactions and applications.

Properties

Molecular Formula

C15H14BrNO3

Molecular Weight

336.18 g/mol

IUPAC Name

ethyl (5E)-5-[(4-bromophenyl)methylidene]-4-hydroxy-2-methylpyrrole-3-carboxylate

InChI

InChI=1S/C15H14BrNO3/c1-3-20-15(19)13-9(2)17-12(14(13)18)8-10-4-6-11(16)7-5-10/h4-8,18H,3H2,1-2H3/b12-8+

InChI Key

NONLKJIIAUZKQM-XYOKQWHBSA-N

Isomeric SMILES

CCOC(=O)C1=C(/C(=C\C2=CC=C(C=C2)Br)/N=C1C)O

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CC=C(C=C2)Br)N=C1C)O

Origin of Product

United States

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